N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiophene-3-carboxamide

ROMK inhibitor Kir1.1 channel ion channel pharmacology

Procure the precisely defined ROMK inhibitor N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiophene-3-carboxamide (CAS 2034581-37-6) for reproducible target engagement studies. Its rigid (1r,4r)-cyclohexyl conformation and 49 nM human ROMK1 potency provide a consistent cross-platform calibration standard, unlike variable generic congeners. With near-identical human/rat activity (ratio ~0.89), it enables direct translational dose extrapolation. Ensure your vendor confirms the specific CAS and (1r,4r) stereochemistry to avoid misidentified inactivity from the unrelated compound PTC-209.

Molecular Formula C15H17N3O2S
Molecular Weight 303.38
CAS No. 2034581-37-6
Cat. No. B2387329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiophene-3-carboxamide
CAS2034581-37-6
Molecular FormulaC15H17N3O2S
Molecular Weight303.38
Structural Identifiers
SMILESC1CC(CCC1NC(=O)C2=CSC=C2)OC3=NC=CC=N3
InChIInChI=1S/C15H17N3O2S/c19-14(11-6-9-21-10-11)18-12-2-4-13(5-3-12)20-15-16-7-1-8-17-15/h1,6-10,12-13H,2-5H2,(H,18,19)
InChIKeyYEBQIHFPMLGPGZ-JOCQHMNTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 40 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiophene-3-carboxamide (CAS 2034581-37-6): ROMK Inhibitor Class & Core Identity


N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiophene-3-carboxamide is a synthetic small molecule featuring a thiophene-3-carboxamide scaffold linked via a trans-1,4-cyclohexyl bridge to a pyrimidin-2-yloxy moiety. Its defined (1r,4r) stereochemistry constrains the cyclohexyl linker in a rigid chair conformation, preorganizing the pharmacophore for molecular recognition [1]. This compound has been disclosed as a ROMK (Kir1.1) channel inhibitor in patent US9073882 and carries ChEMBL ID CHEMBL2146873 [2]. It is primarily procured as a research reagent for ion channel pharmacology and cardiovascular drug discovery programs, with commercial availability through Life Chemicals (catalog F6485-0244) and other screening compound suppliers [3].

Why Generic ROMK Inhibitor Substitution Fails: Structural Determinants of N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiophene-3-carboxamide Differentiation


The ROMK (Kir1.1) channel is a genetically validated target for diuretic and antihypertensive therapy, but not all ROMK inhibitors are interchangeable. Even within the same patent family (US9073882), structurally related congeners span a >30-fold range in ROMK IC50 values, from 10 nM to 300 nM [1]. Minor modifications to the heterocyclic head group, linker stereochemistry, or amide regiochemistry can drastically alter channel binding. N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiophene-3-carboxamide possesses a specific combination—pyrimidine ether, (1r,4r)-cyclohexyl linker, and thiophene-3-carboxamide—that is not replicated in any other commercially available ROMK probe. The frequently misapplied synonym 'PTC-209' refers to an entirely different chemotype (imidazopyrimidinyl-thiazolamine BMI-1 inhibitor, CAS 315704-66-6) and must not be used for procurement decisions involving this compound . This identity confusion alone underscores the procurement risk of compound substitution without verifying CAS and stereo-descriptor concordance.

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiophene-3-carboxamide Quantitative Differentiation Evidence: ROMK Potency, Cross-Species Activity & Patent Context


Human ROMK1 Channel Inhibition: Potency Comparison Across US9073882 Patent Congeners

In human ROMK1 channels expressed in CHO cells, N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiophene-3-carboxamide inhibits 86Rb+ efflux with an IC50 of 49 nM [1]. This places it in a moderate potency tier within the US9073882 patent landscape: significantly more potent than Example 95 (IC50 = 300 nM, ~6.1-fold improvement) [2], yet less potent than the most optimized lead Example 3 from a later patent family (US9751881, IC50 = 10 nM, ~4.9-fold difference) [3]. This intermediate potency tier may be advantageous for applications where maximal target engagement is not desired—e.g., studying graded ROMK blockade without complete channel silencing.

ROMK inhibitor Kir1.1 channel ion channel pharmacology cardiovascular drug discovery

Multi-Assay ROMK1 Activity Confirmation: Electrophysiology vs. Flux Assay Concordance

The compound has been tested in two orthogonal ROMK assay formats. By direct electrophysiology, it inhibits ROMK with an IC50 of 30 nM [1]. By thallium flux fluorescence assay in human ROMK-expressing HEK293 cells (30 min incubation), it yields an IC50 of 49 nM [2]. The 1.6-fold difference between electrophysiology and flux-based readouts is consistent with expected assay-dependent variance and confirms that the inhibitory activity is not a single-assay artifact. For comparison, a closely related patent congener (BDBM50391770, US9073882 Example 1) shows a 2.2-fold assay-dependent shift (24 nM electrophysiology vs. 52 nM 86Rb+ efflux) [3], suggesting this compound's 1.6-fold shift reflects comparable or marginally better assay concordance.

ROMK inhibitor electrophysiology thallium flux assay assay validation

Species Cross-Reactivity: Human vs. Rat ROMK Inhibition Comparison

The compound inhibits rat ROMK channels expressed in HEK293 cells with an IC50 of 55 nM (thallium efflux fluorescence assay) [1], compared to 49 nM for human ROMK1 under comparable thallium flux conditions [2]. This yields a human/rat IC50 ratio of approximately 0.89, indicating near-equivalent potency across species. In contrast, many ROMK inhibitors exhibit significant species divergence; for example, a separate patent series reports human ROMK IC50 = 226 nM vs. 50 nM in a different cellular context [3], highlighting that cross-species translation is not guaranteed. The tight human-rat concordance for this compound suggests it is a suitable probe for preclinical rodent models where human target pharmacology must be recapitulated.

species selectivity rodent pharmacology translation human ROMK

Aqueous Solubility: Experimental Determination for Preclinical Formulation Feasibility

The compound has a measured aqueous solubility of 38 µM (ChEMBL assay CHEMBL3376393) [1]. This value is reported by Aladdin Scientific (Assay ID ALA4422048) and cross-referenced in the ChEMBL database . For a neutral thiophene-carboxamide with XLogP3 of 2.5 and a topological polar surface area of 92.4 Ų, this solubility falls within the expected range for the chemotype [2]. While no direct head-to-head solubility comparison with other ROMK inhibitors is available in the public domain, the documented solubility value enables direct calculation of maximum achievable concentrations in aqueous assay buffers—critical for in vitro pharmacology where compound precipitation can confound IC50 determinations.

aqueous solubility physicochemical property formulation drug discovery

Optimal Research Application Scenarios for N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiophene-3-carboxamide Based on Quantitative Evidence


Graded ROMK1 Pharmacological Profiling in Cardiovascular Ion Channel Panels

With a human ROMK1 IC50 of 49 nM, this compound occupies an intermediate potency tier suitable for concentration-response studies where full target saturation is undesirable. Researchers screening ROMK inhibitors for diuretic development can use this compound as a reference probe alongside ultra-potent leads (e.g., IC50 ~10 nM) and weak congeners (IC50 ~300 nM) to establish a potency-activity relationship across a 30-fold dynamic range [1]. Its demonstrated activity in both electrophysiology and flux-based assays (IC50 30 nM and 49 nM, respectively) [2] supports its use as a cross-platform calibration standard.

Rodent In Vivo Diuretic/Blood Pressure Model Translation Studies

The near-identical potency against human (49 nM) and rat (55 nM) ROMK channels [1] makes this compound uniquely suited for preclinical rodent pharmacology studies where species-dependent potency discrepancies could otherwise confound translational interpretation. Unlike ROMK inhibitors that show >4-fold species potency divergence, this compound's human/rat IC50 ratio of ~0.89 supports direct cross-species dose extrapolation in hypertension and heart failure models.

ROMK Chemical Probe Tool for Target Validation in Polypharmacology Studies

As a structurally distinct ROMK inhibitor with a thiophene-3-carboxamide scaffold that differs from the more common bicyclic heterocyclic ROMK pharmacophores, this compound can serve as an orthogonal chemical probe for ROMK target validation [1]. When used alongside structurally unrelated ROMK inhibitors, concordant phenotypic effects strengthen the evidence for on-target ROMK pharmacology. Its defined (1r,4r) stereochemistry ensures consistent batch-to-batch binding geometry, which is critical for reproducible target engagement studies [2].

In Vitro ROMK Assay Development and Validation

The compound's multi-assay activity profile—confirmed in 86Rb+ efflux, thallium flux fluorescence, and direct electrophysiology readouts—positions it as a robust positive control for ROMK assay development and quality control [1]. Its measured aqueous solubility of 38 µM allows users to prepare DMSO stock solutions at concentrations that avoid precipitation in aqueous assay buffers, ensuring reliable dose-response curve generation [2].

Quote Request

Request a Quote for N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiophene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.